molecular formula C35H38N4O6 B057338 Manidipine CAS No. 120092-68-4

Manidipine

Katalognummer: B057338
CAS-Nummer: 120092-68-4
Molekulargewicht: 610.7 g/mol
InChI-Schlüssel: ANEBWFXPVPTEET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Calcium Channel Blockade
Manidipine functions primarily by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. Its unique lipophilicity allows for prolonged action and better tissue penetration compared to earlier generation calcium channel blockers .

Diuretic Effects
Clinical studies indicate that this compound enhances diuresis and natriuresis, contributing to its antihypertensive effects. It has been shown to suppress sympathetic nerve activity and inhibit aldosterone secretion, further supporting its role in managing hypertension .

Hypertension Management

This compound is primarily used for treating essential hypertension. Studies have demonstrated its efficacy in lowering blood pressure while exhibiting a favorable side effect profile compared to other antihypertensive agents like amlodipine. For instance, in trials involving hypertensive patients with chronic renal failure, this compound did not significantly alter proteinuria levels, indicating its renal protective effects .

Cardiovascular Risk Reduction

Research has highlighted this compound's role beyond mere blood pressure control. It has been associated with improved metabolic parameters, such as reduced insulin resistance and lower levels of C-reactive protein, which are critical in managing cardiovascular risks in diabetic patients . Moreover, this compound has shown potential in reducing left ventricular hypertrophy and improving cardiac function in hypertensive patients .

Comparative Efficacy

A comparative analysis of this compound and other calcium channel blockers reveals significant differences in patient outcomes:

Parameter This compound Amlodipine
Blood Pressure ReductionSignificantSignificant
Incidence of Ankle EdemaLowHigher
Insulin Resistance ImprovementSignificantModerate
Proteinuria ChangesNo significant changeSignificant increase

This table illustrates that while both medications effectively lower blood pressure, this compound offers advantages in terms of side effects and metabolic improvements.

Case Study: this compound-Induced Gingival Overgrowth

A notable case report documented a 43-year-old female patient who developed severe gingival overgrowth after this compound administration for hypertension associated with Sjögren syndrome. This case underscores the importance of monitoring for adverse effects even with well-tolerated medications .

Case Study: Efficacy in Diabetic Patients

In a three-month trial involving diabetic patients with uncontrolled hypertension, this compound was shown to reduce albumin excretion significantly compared to amlodipine (62.7% vs. 16.6%). This finding highlights this compound's potential benefits in diabetic nephropathy management .

Vergleich Mit ähnlichen Verbindungen

Manidipine belongs to the second generation of dihydropyridine calcium channel blockers. Similar compounds include:

  • Felodipine
  • Nicardipine
  • Lacidipine
  • Lercanidipine
  • Barnidipine
  • Amlodipine

Compared to these compounds, this compound is unique in its high selectivity for vascular smooth muscle and its minimal effects on the heart at clinically relevant dosages .

Biologische Aktivität

Manidipine is a third-generation dihydropyridine calcium channel blocker (DHP-CCB) primarily used in the treatment of hypertension. Its distinct pharmacological profile not only addresses blood pressure control but also exhibits notable anti-inflammatory, antiproteinuric, and metabolic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, clinical efficacy, and safety profile.

This compound functions primarily by blocking L-type calcium channels, leading to vasodilation and subsequent reduction in blood pressure. However, its biological activity extends beyond mere calcium channel blockade:

  • Anti-inflammatory Effects : this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) from human endothelial cells and macrophages. Studies indicate that it can reduce IL-6 production by up to 100% in response to inflammatory stimuli like TNF-alpha and oxidized LDL . This effect is attributed to the inhibition of nuclear factor kappa B (NF-kB) activation, suggesting an antioxidant mechanism that is independent of calcium channel blockade .
  • Renoprotective Properties : Research indicates that this compound may offer renal protection in patients with chronic kidney disease (CKD). A study comparing this compound with enalapril found that both medications significantly reduced systolic and diastolic blood pressure without adverse effects on renal function . Moreover, while proteinuria remained unchanged with this compound, it decreased significantly with enalapril, indicating a potential advantage in certain patient populations .

Blood Pressure Control

This compound has demonstrated significant efficacy in lowering blood pressure in various populations:

  • Hypertensive Patients : In a multicenter study involving hypertensive patients with type 2 diabetes, this compound effectively reduced blood pressure while also improving cardiovascular outcomes such as retinopathy and neuropathy . The combination of this compound with delapril was well tolerated and showed promising results in stabilizing insulin sensitivity .
  • Comparison with Other Antihypertensives : A study comparing this compound to hydrochlorothiazide (HCTZ) as an adjunct to candesartan showed that both drugs effectively reduced blood pressure; however, this compound uniquely decreased urinary albumin excretion rates (UAER), suggesting additional renal protective mechanisms .
StudyPopulationTreatmentKey Findings
Human endothelial cells and macrophagesThis compound 1-5 µMReduced IL-6 and IL-8 secretion significantly
CKD patientsThis compound vs. EnalaprilSimilar BP reduction; no significant renal function decline
Type II diabetic hypertensivesThis compound + Candesartan vs. HCTZ + CandesartanLower UAER with this compound; similar BP control

Safety Profile

This compound is generally well tolerated across various studies. Adverse effects are comparable to those observed with other calcium channel blockers but tend to be fewer in number. The MARIMBA study indicated that patients treated with this compound experienced fewer side effects compared to those on amlodipine while achieving similar reductions in blood pressure and C-reactive protein levels .

Case Studies

  • Case Study on Inflammatory Response : A study involving human macrophages showed that treatment with cytokines increased IL-6 secretion threefold; however, treatment with 1 µM this compound resulted in a 25% reduction in this inflammatory response. This highlights its potential role in managing inflammation associated with cardiovascular diseases.
  • Long-term Effects on Diabetic Patients : In a three-year trial involving hypertensive type 2 diabetics, the combination therapy of this compound and delapril did not slow glomerular filtration rate (GFR) decline but improved cardiovascular health markers significantly, demonstrating its utility in managing diabetic complications without exacerbating renal issues .

Eigenschaften

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEBWFXPVPTEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-75-5 (di-hydrochloride)
Record name Manidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043745
Record name Manidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1mg/mL
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Contraction of vascular smooth muscle is stimulated by Gq coupled receptors which produce calcium release from the sarcoplasmic reticulum. This is followed by opening of voltage dependent calcium channels and an influx of calcium into the cell ultimately producing contraction. Manidipine binds to and dissociates slowly from L- and T-type voltage dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing this contraction. This produces vasodilation which decreases blood pressure. Manidipine produces renal vasodilation and an increase in natriuresis. This likely contributes to the antihypertensive effect by reducing blood volume. Manidipine is selective for the vasculature and does not produce significant effects on the heart or central nervous system at clinically relevant dosages.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

89226-50-6
Record name Manidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89226-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Manidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Manidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 2,6-dimethyl-4-(3-nitro-phenyl)-1,4-dihydro-pyridine-3,5-dicarboxylic acid monomethyl ester (5 gm), dicyclohexyl carbodiimide (3.08 gm) and dimethylamino pyridine (0.25 gm) in toluene (30 ml) at room temperature was added 2-(4-benzhydryl piperazine-1-yl)ethanol (7.5 gm). Reaction mass was then heated to 70-75° C. for 2 hours. Reaction mass was then cooled to room temperature and filtered. Toluene layer was concentrated under vacuum to get manidipine base (5 gm).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Manidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Manidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Manidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Manidipine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Manidipine
Reactant of Route 6
Reactant of Route 6
Manidipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.